2,4,6-TRIMETHYL-N-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]BENZENE-1-SULFONAMIDE
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Overview
Description
2,4,6-TRIMETHYL-N-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]BENZENE-1-SULFONAMIDE is a complex organic compound that features a benzene ring substituted with trimethyl groups and a sulfonamide group linked to a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-TRIMETHYL-N-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]BENZENE-1-SULFONAMIDE typically involves multiple steps, starting with the preparation of the benzene sulfonamide derivative and the thiadiazole ring. The reaction conditions often require the use of specific reagents and catalysts to facilitate the formation of the desired product. For instance, the synthesis might involve the use of chlorosulfonic acid for sulfonation and subsequent reactions with amines and thiadiazole precursors .
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2,4,6-TRIMETHYL-N-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce amines .
Scientific Research Applications
2,4,6-TRIMETHYL-N-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]BENZENE-1-SULFONAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4,6-TRIMETHYL-N-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or proteins, inhibiting their activity. The thiadiazole ring may also interact with biological molecules, affecting various pathways and processes .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trimethyl-N,N’-di(propan-2-yl)benzene-1,3-diamine: This compound has a similar benzene ring structure but with different substituents.
N-(2,2,6,6-Tetramethylpiperidin-4-yl)methacrylamide: Another compound with a similar structural motif but different functional groups
Uniqueness
2,4,6-TRIMETHYL-N-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]BENZENE-1-SULFONAMIDE is unique due to the presence of both the sulfonamide and thiadiazole groups, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2,4,6-trimethyl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2S2/c1-8(2)13-15-16-14(20-13)17-21(18,19)12-10(4)6-9(3)7-11(12)5/h6-8H,1-5H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRSDZJHEQWUKDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=NN=C(S2)C(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
46.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49642677 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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